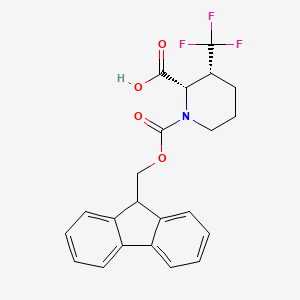

(2S,3R)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-(trifluoromethyl)piperidine-2-carboxylic acid

Description

This compound is a stereospecific piperidine derivative featuring:

- A 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) protecting group at the 1-position, commonly used in peptide synthesis for temporary amine protection .

- A trifluoromethyl (-CF₃) substituent at the 3-position, which enhances lipophilicity and metabolic stability .

- A carboxylic acid (-COOH) moiety at the 2-position, enabling conjugation or further functionalization.

- Stereochemistry: The (2S,3R) configuration is critical for its interactions in chiral environments, such as enzyme binding pockets .

Its molecular formula is C₂₂H₂₀F₃NO₄ (predicted), with a molecular weight of approximately 443.40 g/mol.

Properties

IUPAC Name |

(2S,3R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-3-(trifluoromethyl)piperidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20F3NO4/c23-22(24,25)18-10-5-11-26(19(18)20(27)28)21(29)30-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17-19H,5,10-12H2,(H,27,28)/t18-,19+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVKMLOWRJUCQGA-MOPGFXCFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]([C@H](N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20F3NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(2S,3R)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-(trifluoromethyl)piperidine-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its structural characteristics and potential biological activities. This compound, often abbreviated as Fmoc-piperidine derivative, features a fluorenylmethoxycarbonyl (Fmoc) protecting group which is widely utilized in peptide synthesis. The trifluoromethyl group enhances the compound's lipophilicity and biological activity.

- Molecular Formula : C26H23F3N2O4

- Molecular Weight : 468.47 g/mol

- CAS Number : 1579983-87-1

Biological Activity Overview

This compound has been investigated for various biological activities, particularly in the context of drug development and enzyme inhibition. Its unique structure allows it to interact with biological targets effectively.

The mechanism of action primarily revolves around its role as a precursor in peptide synthesis and its potential as an inhibitor for specific enzymes. The Fmoc group facilitates the protection of amino acids during synthesis, while the trifluoromethyl group can enhance binding affinity to target proteins.

1. Enzyme Inhibition Studies

Research has shown that compounds similar to this compound exhibit inhibitory effects on various enzymes. For instance:

- Inhibitory Activity : Studies indicate that the trifluoromethyl group contributes to increased potency against certain proteases and kinases, making it a valuable scaffold for drug design aimed at these targets .

2. Peptide Synthesis Applications

The Fmoc group is a standard protecting group in solid-phase peptide synthesis (SPPS). The compound's stability under typical SPPS conditions allows for the efficient assembly of peptides, which are crucial in therapeutic applications .

Case Studies

Comparative Analysis

The following table compares this compound with similar compounds:

| Compound | Structure | Biological Activity | Applications |

|---|---|---|---|

| (2S,3R)-Fmoc-Piperidine | Fmoc-protected piperidine | Moderate enzyme inhibition | Peptide synthesis |

| (R)-Fmoc-Proline | Fmoc-protected proline | High stability in synthesis | Peptide synthesis |

| (S)-Fmoc-Alanine | Fmoc-protected alanine | Low enzyme interaction | General peptide synthesis |

Scientific Research Applications

Scientific Research Applications

-

Medicinal Chemistry

- The compound serves as a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders. Its piperidine ring structure is crucial for developing compounds that modulate neurotransmitter systems.

-

Peptide Synthesis

- The Fmoc group allows for easy incorporation into peptide chains, making it useful in solid-phase peptide synthesis (SPPS). This method is widely employed to create peptides with specific biological activities.

-

Fluorine Chemistry

- The trifluoromethyl moiety is significant in drug design due to its influence on the pharmacokinetic properties of drugs. Compounds containing this group often exhibit improved metabolic stability and bioavailability.

-

Biological Activity Studies

- Research indicates that derivatives of this compound can exhibit antitumor and antimicrobial properties, making them candidates for further development in cancer therapy and infection control.

Case Studies and Research Findings

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Piperidine Scaffold

Key Observations :

Physicochemical and Application-Based Comparisons

Lipophilicity and Solubility

- Target Compound: The -CF₃ group increases logP (lipophilicity) compared to non-fluorinated analogs, enhancing membrane permeability but reducing aqueous solubility .

- 2-[4-(Fmoc)piperazin-1-yl]acetic acid : The acetic acid side chain improves solubility in polar solvents, making it more suitable for aqueous-phase reactions .

Q & A

Basic: What are the critical steps for synthesizing this compound while preserving stereochemical integrity?

The synthesis of Fmoc-protected piperidine derivatives typically involves multi-step protocols. Key steps include:

- Protection of the amino group : Use Fmoc-Cl (9-fluorenylmethyl chloroformate) under alkaline conditions (e.g., NaHCO₃) to introduce the Fmoc group, ensuring regioselectivity .

- Chiral center formation : Employ asymmetric catalysis or chiral auxiliaries to establish the (2S,3R) configuration. For trifluoromethylated piperidines, nucleophilic trifluoromethylation or radical-based methods may be used, though reaction conditions (temperature, solvent polarity) must be optimized to avoid racemization .

- Carboxylic acid activation : Use coupling agents like HATU or EDCI for subsequent peptide bond formation, ensuring inert atmospheres (N₂ or Ar) to prevent side reactions .

- Purification : Reverse-phase HPLC or flash chromatography with gradients (e.g., 0.1% TFA in acetonitrile/water) is critical for isolating enantiomerically pure product .

Advanced: How can conflicting NMR data for stereochemical assignment be resolved?

Discrepancies in NMR data (e.g., coupling constants or NOE correlations) often arise from conformational flexibility or solvent effects. Methodological solutions include:

- Variable Temperature (VT) NMR : Conduct experiments at low temperatures (−40°C to 25°C) to slow ring inversion in piperidine derivatives, resolving split signals for axial/equatorial protons .

- X-ray Crystallography : Co-crystallize the compound with a heavy atom (e.g., bromine-substituted analogs) to unambiguously determine the absolute configuration .

- DFT Calculations : Compare experimental H and C NMR shifts with density functional theory (DFT)-predicted values for different stereoisomers .

Basic: What storage conditions are recommended to maintain the compound’s stability?

- Moisture sensitivity : Store at −20°C in airtight containers with desiccants (e.g., silica gel), as the Fmoc group is prone to cleavage under humid conditions .

- Light protection : Use amber vials to prevent photodegradation of the trifluoromethyl group, which can generate reactive intermediates under UV exposure .

- Solvent compatibility : Dissolve in anhydrous DMSO or DMF for long-term storage; avoid aqueous buffers (pH > 8) to prevent Fmoc hydrolysis .

Advanced: How does the trifluoromethyl group influence reactivity in solid-phase peptide synthesis (SPPS)?

The electron-withdrawing CF₃ group:

- Reduces nucleophilicity : Slows acylation rates during coupling. Use 2-10 equivalents of activated ester (e.g., pentafluorophenyl ester) and extended reaction times (12-24 hr) .

- Enhances steric hindrance : Requires orthogonal deprotection strategies. For example, use 20% piperidine in DMF for Fmoc removal, but avoid strong acids (TFA) unless the CF₃ group is stabilized .

- Impacts solubility : Precipitates in polar solvents; optimize SPPS resin swelling with DCM:DMAP (4:1) mixtures .

Basic: What safety precautions are essential when handling this compound?

- Personal protective equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. The compound may cause skin irritation (H315) or respiratory sensitization (H335) .

- Ventilation : Use fume hoods for weighing and synthesis to mitigate inhalation risks .

- Spill management : Neutralize with inert adsorbents (vermiculite) and dispose as hazardous waste .

Advanced: How can metabolic stability of peptides containing this residue be evaluated?

- In vitro assays : Incubate with liver microsomes (human or rat) and monitor degradation via LC-MS/MS. The CF₃ group may reduce esterase-mediated hydrolysis compared to non-fluorinated analogs .

- Radiolabeling : Incorporate F or F isotopes to track metabolic pathways using PET or NMR .

- Computational modeling : Predict metabolic hotspots with software like MetaSite, focusing on CYP450 interactions with the trifluoromethyl group .

Basic: What analytical techniques validate purity and identity?

- HPLC : Use a C18 column (5 µm, 4.6 × 250 mm) with UV detection at 265 nm (Fmoc absorbance) .

- Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (expected [M+H]⁺: ~476.4 g/mol) .

- Chiral HPLC : Compare retention times with enantiomeric standards (e.g., Chiralpak IA column) .

Advanced: How to troubleshoot low coupling efficiency in SPPS with this residue?

- Activation issues : Replace standard coupling agents with COMU or PyAOP, which are more effective for sterically hindered residues .

- Resin compatibility : Switch to ChemMatrix or PEG-based resins for improved solvation of hydrophobic residues .

- Real-time monitoring : Use Kaiser or chloranil tests to detect unreacted amines, repeating couplings if necessary .

Basic: What solvents are compatible with this compound for reaction workflows?

- Polar aprotic solvents : DMF, DMSO, or NMP for dissolution and SPPS .

- Non-polar solvents : DCM or THF for column chromatography .

- Avoid protic solvents : Methanol or water may hydrolyze the Fmoc group .

Advanced: How does the CF₃ group affect target protein binding in structure-activity studies?

- Hydrophobic interactions : Enhances binding to lipophilic pockets (e.g., kinase ATP sites). Use surface plasmon resonance (SPR) to measure affinity changes vs. non-fluorinated analogs .

- Electrostatic effects : The CF₃ group’s strong dipole moment may disrupt hydrogen-bond networks. Validate via X-ray co-crystallography .

- Thermodynamic profiling : Isothermal titration calorimetry (ITC) to quantify entropy/enthalpy trade-offs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.